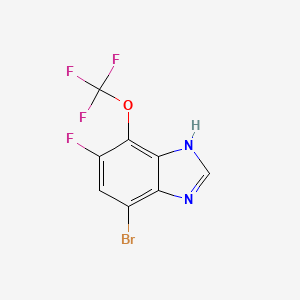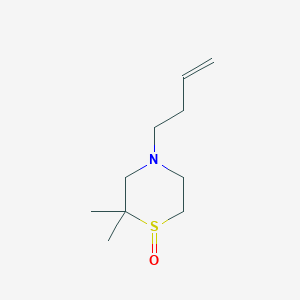
4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide is a sulfur-containing heterocyclic compound It features a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide typically involves the following steps:
Formation of the Thiomorpholine Ring: This can be achieved through the cyclization of appropriate precursors, such as 3-mercaptoalkyl halides or sulfonates, under basic conditions.
Introduction of the But-3-en-1-yl Group: This step involves the alkylation of the thiomorpholine ring with a suitable but-3-en-1-yl halide or sulfonate.
Oxidation: The final step is the oxidation of the sulfur atom to form the sulfoxide. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide can be reduced back to the corresponding sulfide.
Substitution: The but-3-en-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of the sulfone derivative.
Reduction: Formation of the sulfide derivative.
Substitution: Formation of various substituted thiomorpholine derivatives.
科学的研究の応用
4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form reversible covalent bonds with nucleophilic sites in proteins or enzymes, potentially modulating their activity. The but-3-en-1-yl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
類似化合物との比較
Similar Compounds
Thiomorpholine: Lacks the but-3-en-1-yl and dimethyl substitutions.
4-(But-3-en-1-yl)thiomorpholine: Lacks the dimethyl substitutions.
2,2-Dimethylthiomorpholine: Lacks the but-3-en-1-yl group.
Uniqueness
4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide is unique due to the combination of the but-3-en-1-yl group and the dimethyl substitutions on the thiomorpholine ring
特性
分子式 |
C10H19NOS |
|---|---|
分子量 |
201.33 g/mol |
IUPAC名 |
4-but-3-enyl-2,2-dimethyl-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C10H19NOS/c1-4-5-6-11-7-8-13(12)10(2,3)9-11/h4H,1,5-9H2,2-3H3 |
InChIキー |
WRUIMLOOKHCJPI-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CCS1=O)CCC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


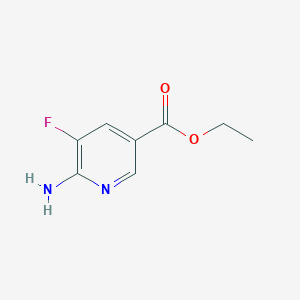
![Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]-](/img/structure/B12852105.png)

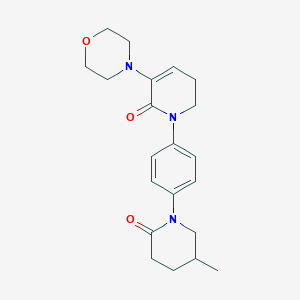
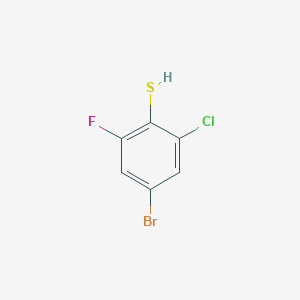
![N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12852116.png)

carbonyl]amino))amino)ethan-1-ol](/img/structure/B12852127.png)
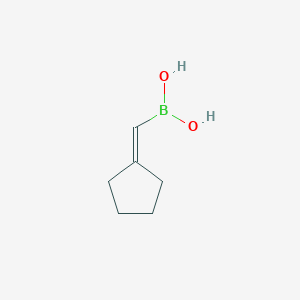
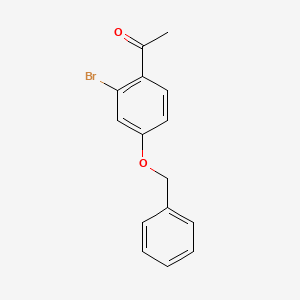
![4-Amino-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12852156.png)

